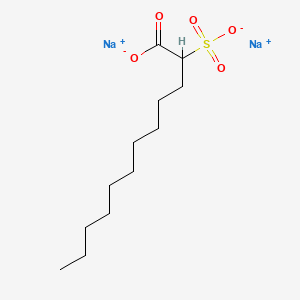

Disodium 2-sulfolaurate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Disodium 2-sulfolaurate is a useful research compound. Its molecular formula is C12H22Na2O5S and its molecular weight is 324.35 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Step 1: Lauric Acid Extraction

Lauric acid (C₁₂H₂₄O₂) is isolated from coconut oil via:

-

Saponification : Triglycerides in coconut oil are hydrolyzed using sodium hydroxide (NaOH), yielding glycerol and fatty acid salts .

-

Acidification : Fatty acid salts are treated with HCl to release free lauric acid .

Step 2: Sulfonation

Lauric acid undergoes sulfonation with sulfamic acid (H₃NSO₃) or sulfur trioxide (SO₃) to introduce a sulfonic acid group at the α-position :

C12H24O2+H3NSO3→C12H23O5S (α-sulfolauric acid)+NH3↑

Reaction conditions:

Step 3: Esterification

The sulfonated intermediate is esterified with methanol to form methyl 2-sulfolaurate :

C12H23O5S+CH3OH→C13H26O5S (methyl ester)+H2O

Step 4: Neutralization

The methyl ester is neutralized with sodium hydroxide to yield disodium 2-sulfolaurate :

C13H26O5S+2NaOH→C12H22Na2O5S+CH3OH+H2O

Thermal Decomposition

This compound exhibits thermal stability up to 100°C but decomposes at higher temperatures :

| Temperature Range | Mass Loss | Reaction |

|---|---|---|

| 25–100°C | 1.5% | Evaporation of adsorbed water . |

| 100–150°C | 27.6% | Degradation of sulfonate groups . |

| 150–500°C | 2.93% | Complete decomposition to Na₂SO₄ and CO₂ . |

Solubility and Dissociation

C12H22Na2O5S→2Na++C12H22O5S2−

pH Stability

The compound remains stable across a wide pH range (2–12), with no hydrolysis observed under ambient conditions .

Surfactant Interactions

This compound synergizes with cationic polymers in shampoos, enhancing foam stability and hair manageability . Its micelle formation occurs at a critical micelle concentration (CMC) of 0.1–0.5 mM, depending on ionic strength .

Biodegradation

Aquatic Toxicity

Eigenschaften

CAS-Nummer |

38841-48-4 |

|---|---|

Molekularformel |

C12H22Na2O5S |

Molekulargewicht |

324.35 g/mol |

IUPAC-Name |

disodium;2-sulfonatododecanoate |

InChI |

InChI=1S/C12H24O5S.2Na/c1-2-3-4-5-6-7-8-9-10-11(12(13)14)18(15,16)17;;/h11H,2-10H2,1H3,(H,13,14)(H,15,16,17);;/q;2*+1/p-2 |

InChI-Schlüssel |

KKGXXVNMUUFEDZ-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Kanonische SMILES |

CCCCCCCCCCC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Key on ui other cas no. |

38841-48-4 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.